molecular formula C7H6BrN3O B2745432 3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine CAS No. 2092566-15-7

3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine

Cat. No.: B2745432
CAS No.: 2092566-15-7
M. Wt: 228.049
InChI Key: UIULPWUQPUJFSW-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at the 3-position and a methoxy group at the 2-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-bromo-1H-pyrazole with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at a temperature range of 0-5°C to prevent side reactions. The product is then purified using column chromatography .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by employing continuous flow reactors which allow for better control over reaction parameters and improved yields. The use of automated systems also minimizes human error and enhances reproducibility. Additionally, the use of greener solvents and catalysts can be explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate (K2CO3).

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts and bases like cesium carbonate (Cs2CO3) are employed.

Major Products Formed

Scientific Research Applications

3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine has diverse applications in scientific research:

Properties

IUPAC Name

3-bromo-2-methoxypyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-7-5(8)6-9-3-2-4-11(6)10-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIULPWUQPUJFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=CC=NC2=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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